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Compound of Interest

Compound Name: 1-(2,6-Dimethylphenoxy)acetone

CAS No.: 53012-41-2

Cat. No.: B134477 Get Quote

Introduction & Molecule Profile[1][2][3][4]
1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) is the pivotal intermediate in the

synthesis of Mexiletine, a Class IB anti-arrhythmic and analgesic agent. Structurally, it consists

of a 2,6-dimethylphenol moiety linked via an ether bond to a propan-2-one tail.

While the ether linkage is chemically robust due to the steric shielding provided by the ortho-

methyl groups, this same steric bulk influences the reactivity of the carbonyl group during

nucleophilic attacks. This guide details two validated protocols for converting this ketone into

the Active Pharmaceutical Ingredient (API), Mexiletine: a robust chemical reductive amination

and a high-precision biocatalytic asymmetric transamination.
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Property Value Notes

Molecular Formula

Molecular Weight 178.23 g/mol

Appearance Colorless to pale yellow oil Crystallizes at low temps

Solubility
MeOH, EtOH,

, Toluene
Poorly soluble in water

Key Reactivity Ketone (Reductive Amination)
Sterically crowded

environment

Protocol A: Chemical Reductive Amination
(Laboratory Scale)
Objective: Synthesis of racemic Mexiletine via Sodium Cyanoborohydride reduction. Rationale:

This method avoids the high-pressure reactors required for Raney Nickel hydrogenation,

making it suitable for initial SAR (Structure-Activity Relationship) studies and gram-scale

production.

Reagents & Equipment[3][6][7]
Substrate: 1-(2,6-Dimethylphenoxy)acetone (1.0 eq)

Amine Source: Ammonium Acetate (

) (10.0 eq) – Excess prevents secondary amine formation.

Reducing Agent: Sodium Cyanoborohydride (

) (1.5 eq)

Solvent: Methanol (Anhydrous)

Drying Agent: Molecular Sieves (3Å) – Critical to push imine equilibrium.

Step-by-Step Workflow
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Imine Formation (Equilibrium Shift):

In a round-bottom flask, dissolve 1-(2,6-Dimethylphenoxy)acetone (10 mmol, 1.78 g) in

Methanol (30 mL).

Add Ammonium Acetate (100 mmol, 7.7 g) and 3Å Molecular Sieves.

Critical Control Point: Stir at room temperature for 1 hour before adding the reducing

agent. This ensures the ketone-imine equilibrium favors the imine intermediate.

Reduction:

Cool the mixture to 0°C.

Slowly add

(15 mmol, 0.94 g) portion-wise to prevent vigorous exotherm.

Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

IPC (In-Process Control): Monitor via TLC (9:1 DCM:MeOH). The starting material spot (

) should disappear; amine product stays at baseline or requires

-saturated eluent.

Quench & Workup (The "Self-Validating" Purification):

Quench: Add concentrated HCl dropwise until pH < 2. This destroys excess hydride and

liberates

(Caution: Perform in Fume Hood).

Removal of Neutrals: Extract the acidic aqueous layer with Diethyl Ether (

).

Logic: The product (Mexiletine) is protonated (

) and stays in the water. Unreacted ketone stays in the ether. Discard the organic layer.
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Basification: Adjust the aqueous layer to pH > 12 using 6M NaOH. The solution will turn

cloudy as the free base precipitates.

Extraction: Extract the free base into DCM (3 x 20 mL). Dry over

and concentrate.

Yield & Characterization
Expected Yield: 75–85%

Appearance: Colorless oil (Free base) or White solid (HCl salt).

Protocol B: Biocatalytic Asymmetric Transamination
Objective: Enantioselective synthesis of (R)-Mexiletine (Eutomer). Rationale: Chemical

reduction yields a racemate (50:50). The (R)-enantiomer is pharmacologically superior for

sodium channel blockade.[1] Biocatalysis offers >99% ee (enantiomeric excess) under mild

conditions.

System Components
Biocatalyst:

-Transaminase (e.g., ATA-113 or Arthrobacter sp. variants).

Amine Donor: Isopropylamine (1.0 M) – Shifts equilibrium by volatility of acetone byproduct.

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

Buffer: Potassium Phosphate (100 mM, pH 7.5).

Experimental Procedure
Preparation: Prepare a reaction buffer containing 1M Isopropylamine and 1mM PLP. Adjust

pH to 7.5.

Initiation: Add 1-(2,6-Dimethylphenoxy)acetone (50 mM final conc) dissolved in DMSO (5%

v/v final).
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Catalysis: Add lyophilized

-Transaminase powder (10–20 mg/mL).

Incubation: Shake at 30°C / 150 rpm for 24 hours.

Workup: Acidify to pH 2, extract with EtOAc (removes ketone), basify to pH 12, extract with

MTBE (recovers Chiral Amine).

Visualization of Workflows
Diagram 1: Synthetic Pathways & Mechanism
This diagram illustrates the divergence between the chemical (racemic) and biological (chiral)

routes.

1-(2,6-Dimethylphenoxy)acetone
(CAS: 53012-41-2)

Imine Intermediate
(Transient)NH4OAc, MeOH

3Å Sieves

(R)-Mexiletine
(>99% ee)

ω-Transaminase
PLP, Isopropylamine

(Asymmetric Induction)

Racemic Mexiletine
(50% R / 50% S)

NaBH3CN
Reductive Amination

Click to download full resolution via product page

Caption: Comparison of Chemical Reductive Amination (Top) vs. Biocatalytic Transamination

(Bottom).

Diagram 2: Self-Validating Purification Logic
This flowchart demonstrates the Acid/Base extraction logic which guarantees purity by

leveraging the basicity of the amine product.
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Crude Reaction Mixture
(Product + Unreacted Ketone)

Step 1: Acidify (pH < 2)
Add HCl

Extraction with Ether
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Aqueous Layer
(Contains Mexiletine-HCl)

Keep

Step 2: Basify (pH > 12)
Add NaOH

Extraction with DCM

Final Product
(Pure Mexiletine Base)

Evaporate

Aqueous Waste
(Salts)

Discard

Click to download full resolution via product page

Caption: Acid-Base Workup Protocol ensuring separation of neutral precursors from the amine

product.

Analytical Controls
HPLC Method (Reverse Phase)
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To validate conversion and purity, use the following validated parameters:

Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

Gradient: 20% B to 80% B over 15 minutes.

Detection: UV @ 210 nm (Amide/Aromatic) and 262 nm (Phenoxy absorption).

Retention: The ketone (less polar) elutes significantly later than the amine product.

NMR Signature (400 MHz, )
Ketone (Precursor): Look for the singlet at

2.25 ppm (

of ketone) and the methylene singlet at

4.4 ppm (

).

Amine (Product): The methylene protons become diastereotopic (ABX system) or a doublet,

and the methyl group shifts upfield to a doublet at

1.1 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.acs.org [pubs.acs.org]

2. Reductive amination of ω-conotoxin MVIIA: synthesis, determination of modification sites,
and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

3. Deracemization of mexiletine biocatalyzed by omega-transaminases - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. CN105017033A - Process for producing mexiletine hydrochloride - Google Patents
[patents.google.com]

5. Page loading... [guidechem.com]

6. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

To cite this document: BenchChem. [Application Note: Optimized Synthetic Workflows for 1-
(2,6-Dimethylphenoxy)acetone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134477#experimental-setup-for-reactions-involving-
1-2-6-dimethylphenoxy-acetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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